molecular formula C14H20N2O2 B570567 (2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate CAS No. 1207853-72-2

(2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate

Cat. No. B570567
M. Wt: 248.326
InChI Key: MWKAMUJIXBCKIH-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C14H20N2O2 . It is also known as “(2R,5R)-1-Boc-5-amino-2-methyl-piperidine” or "tert-butyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate" .

Scientific Research Applications

  • Asymmetric Synthesis Techniques : Urones et al. (2004) described the stereoselective synthesis of various stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, utilizing conjugate addition reactions and cyclization protocols (Urones et al., 2004).

  • Preparation of Enantiomerically Pure Derivatives : Rodríguez et al. (2015) achieved the synthesis of the (2S,5R) stereoisomer of 5-benzylproline in enantiomerically pure form, an analogue of L-proline, through intramolecular cyclization (Rodríguez et al., 2015).

  • Kinetic Resolution Methods : Davies et al. (2003) compared kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate for efficient synthesis of both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate (Davies et al., 2003).

  • Synthesis of Conformationally Locked Carbocyclic Nucleosides : Hřebabecký et al. (2006) detailed the preparation of complex nucleosides derived from specific bicyclo compounds, showcasing advanced synthetic routes (Hřebabecký et al., 2006).

  • Electrocatalytic Carboxylation : Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating novel methods of synthesis with environmental relevance (Feng et al., 2010).

  • SP Antagonists Synthesis : Burdzhiev and Stanoeva (2010) synthesized substituted piperidinones incorporating an amino acid moiety, which share structural similarities with common SP antagonists (Burdzhiev & Stanoeva, 2010).

  • Bacterial Preparation of Enantiopure Compounds : Morán-Ramallal et al. (2007) achieved the bacterial preparation of enantiopure aziridine-2-carboxamides, leading to the synthesis of nonnatural amino acids (Morán-Ramallal et al., 2007).

properties

IUPAC Name

benzyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKAMUJIXBCKIH-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate

Citations

For This Compound
1
Citations
A Thorarensen, ME Dowty, ME Banker… - Journal of medicinal …, 2017 - ACS Publications
Significant work has been dedicated to the discovery of JAK kinase inhibitors resulting in several compounds entering clinical development and two FDA approved NMEs. However, …
Number of citations: 121 pubs.acs.org

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